molecular formula C20H23ClN2O4S B2872151 2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 921997-30-0

2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

Cat. No.: B2872151
CAS No.: 921997-30-0
M. Wt: 422.92
InChI Key: FRKCZQLEPFNKCS-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[b][1,4]oxazepine, which is a type of organic compound known as a benzoxazepine, a seven-membered heterocyclic compound with a benzene ring fused to an oxazepine ring. The specific substituents on the molecule (such as the 2-chloro, 3,3-dimethyl, 4-oxo, 5-propyl groups) would give this compound its unique properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the benzo[b][1,4]oxazepine ring, followed by various substitution reactions to introduce the different functional groups. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

This would involve studying how this compound reacts with other substances. The specific reactions would depend on the functional groups present in the molecule .


Physical and Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Environmental Monitoring and Human Exposure Assessment

  • A study developed a method based on gas chromatography-mass spectrometry (GC-MS) combined with pressurised liquid extraction (PLE) for determining benzothiazole, benzotriazole, and benzenesulfonamide derivatives in particulate matter (PM10) of outdoor air samples. This is the first time these compounds have been determined in open ambient environments, enabling the detection of contaminants at pg m^-3 concentration levels and evaluating human exposure and health risk via ambient inhalation (Maceira, Marcé, & Borrull, 2018).

Photodynamic Therapy for Cancer Treatment

  • A new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing a Schiff base was synthesized and characterized for its photophysical and photochemical properties in dimethyl sulfoxide. It showed good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a potential candidate for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor Activity

  • Novel series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives were synthesized and tested for their in vitro antitumor activity. One compound showed remarkable activity and selectivity toward non-small cell lung cancer (NCI-H522) and melanoma (SK-MEL-2) cell lines, highlighting the potential of benzenesulfonamide derivatives in cancer treatment (Sławiński & Brzozowski, 2006).

Development of Carbonic Anhydrase Inhibitors

  • A study on unprotected primary sulfonamide group facilitating ring-forming cascade en route to polycyclic [1,4]oxazepine-based carbonic anhydrase inhibitors showcased the dual role of the primary sulfonamide functionality. This not only enables the [1,4]oxazepine ring construction but also acts as an enzyme prosthetic zinc-binding group when employed as carbonic anhydrase inhibitors (Sapegin et al., 2018).

Antimicrobial and Antifungal Activity

  • Research on the synthesis of pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties examined their antimicrobial activity against various organisms. This study highlights the potential of benzenesulfonamide derivatives in developing new antimicrobial agents (Hassan, 2013).

Mechanism of Action

If this compound has biological activity, its mechanism of action would involve how it interacts with biological molecules in the body. This could be determined through various biochemical and pharmacological studies .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. It would be important to handle it with appropriate safety precautions, especially if it is a new and unstudied compound .

Future Directions

Future research on this compound could involve further studies on its synthesis, properties, and potential applications. This could include exploring its potential uses in fields such as medicine or materials science .

Properties

IUPAC Name

2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4S/c1-4-11-23-16-10-9-14(12-17(16)27-13-20(2,3)19(23)24)22-28(25,26)18-8-6-5-7-15(18)21/h5-10,12,22H,4,11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKCZQLEPFNKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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